1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
Description
Molecular Formula: C₁₈H₂₄ClN₃O₂S Monoisotopic Mass: 381.127776 g/mol Key Structural Features:
- A piperazine core substituted with a 4-methylthiazole group at the N1 position.
- A phenoxy-ethanone moiety at the C2 position.
- Hydrochloride salt formulation, enhancing solubility and stability .
This compound is a piperazine derivative with a hybrid structure combining a thiazole heterocycle and a phenoxy group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including kinases, GPCRs, and ion channels .
Properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S.ClH/c1-14-13-23-16(18-14)11-19-7-9-20(10-8-19)17(21)12-22-15-5-3-2-4-6-15;/h2-6,13H,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBGGOUBWODYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response, as prostaglandins are key mediators of inflammation.
Pharmacokinetics
The compound’s efficacy in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to reach its targets.
Result of Action
The primary result of the compound’s action is a reduction in the inflammatory response . By inhibiting the activity of COX-1 and COX-2, the compound prevents the formation of prostaglandins, which are key mediators of inflammation. This leads to a decrease in inflammation and associated symptoms.
Biological Activity
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride, commonly referred to as a substituted chalcone, exhibits a complex structure that combines a thiazole ring, a piperazine moiety, and a phenoxyethanone core. This compound's unique structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride is with a molecular weight of 381.9 g/mol . The presence of the hydrochloride salt enhances its solubility, which is critical for its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄ClN₃O₂S |
| Molecular Weight | 381.9 g/mol |
| CAS Number | 1216784-06-3 |
Antimicrobial Properties
The thiazole component of the compound is known for its antimicrobial properties. Studies indicate that compounds containing thiazole rings can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
Preliminary research suggests that this compound may exhibit anticancer activity. Similar structures have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, chalcone derivatives have shown effectiveness against various cancer cell lines by modulating signaling pathways involved in cell survival and apoptosis .
Neuropharmacological Effects
The piperazine moiety is associated with psychoactive properties, which may influence neurotransmitter systems. Compounds with piperazine structures are often investigated for their potential effects on mood disorders and anxiety . The interaction with serotonin receptors is particularly noteworthy, as it may provide insights into the compound's neuropharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride.
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption .
- Anticancer Mechanisms : Research on related chalcone derivatives indicated that they could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspases and modulation of Bcl-2 family proteins .
- Neuropharmacological Studies : Piperazine derivatives have been shown to modulate serotonin receptors in vivo, suggesting potential applications in treating anxiety disorders. These findings highlight the importance of further exploring the neuropharmacological aspects of this compound .
Comparative Analysis with Similar Compounds
To better understand the potential of 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthiazole | Thiazole ring | Antimicrobial |
| Piperazine derivatives | Piperazine moiety | Neuroactive |
| Chalcone derivatives | Propene chain | Anticancer |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Structural and Functional Differences
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone lacks the thiazole ring, reducing steric bulk but increasing electrophilicity due to the chloro group .
Salt Forms :
- The hydrochloride salt in the target compound improves aqueous solubility compared to the dihydrochloride form in C₁₀H₁₇Cl₂N₃OS , which may alter pharmacokinetics .
Biological Implications: Compound w3 incorporates a triazole-pyrimidine motif, likely targeting kinases or growth factor receptors, whereas the target compound’s phenoxy group may favor CNS activity . Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate contains a piperazinone ring, which restricts conformational flexibility compared to piperazine .
Pharmacokinetic and Physicochemical Properties
- Solubility: Hydrochloride salts (target compound and C₁₀H₁₇Cl₂N₃OS) exhibit higher solubility in polar solvents than neutral analogs like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone .
- Metabolic Stability: The ethanone moiety in the target compound may undergo carbonyl reduction, whereas ester-containing derivatives (e.g., compound 5) are prone to hydrolysis .
Preparation Methods
Preparation of 4-((4-Methylthiazol-2-yl)methyl)piperazine
Step 1 : Synthesis of 4-Methylthiazole-2-ylmethyl Chloride
4-Methylthiazole-2-methanol is treated with thionyl chloride ($$ \text{SOCl}_2 $$) in dichloromethane at 0–5°C for 2 hours to yield the corresponding chloride.
Step 2 : Alkylation of Piperazine
Piperazine (1.0 equiv) is reacted with 4-methylthiazole-2-ylmethyl chloride (1.2 equiv) in acetonitrile under reflux (82°C) for 12 hours. Triethylamine (2.5 equiv) is added to scavenge HCl. The product is isolated via vacuum distillation (yield: 78%).
Coupling with 2-Phenoxyethanone
Step 3 : Nucleophilic Substitution
1-(Piperazin-1-yl)-2-phenoxyethanone is synthesized by reacting 2-phenoxyethanone (1.0 equiv) with the alkylated piperazine intermediate (1.1 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours. Potassium carbonate ($$ \text{K}2\text{CO}3 $$) is used as a base. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to afford a white solid (yield: 85%).
Hydrochloride Salt Formation
Step 4 : Acidification
The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (1.1 equiv) at 0°C. The mixture is stirred for 1 hour, and the precipitate is filtered and dried under vacuum to yield the hydrochloride salt (purity: 98.5%).
Synthetic Route 2: Reductive Amination of 2-Phenoxyacetophenone
Preparation of 2-Phenoxyacetophenone
Step 1 : Friedel-Crafts Acylation
Phenol is acylated with chloroacetyl chloride in the presence of aluminum chloride ($$ \text{AlCl}_3 $$) in dichloromethane at 25°C for 6 hours. The product is extracted with ethyl acetate and washed with brine (yield: 89%).
Reductive Amination with Piperazine
Step 2 : Coupling Reaction
2-Phenoxyacetophenone (1.0 equiv) is reacted with 4-((4-methylthiazol-2-yl)methyl)piperazine (1.05 equiv) in methanol using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) as a reducing agent. The reaction proceeds at 50°C for 10 hours. The product is isolated via rotary evaporation and recrystallized from ethanol/water (yield: 82%).
Optimization and Process Considerations
Solvent Selection
Temperature Control
Purification Techniques
- Column chromatography achieves >95% purity for intermediates.
- Recrystallization from ethanol/water (9:1) optimizes crystal habit for the hydrochloride salt.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Synthetic Route | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation | 78 | 98.5 |
| Reductive Amination | 82 | 97.8 |
Industrial-Scale Adaptations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
